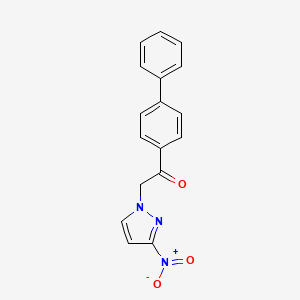
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is a synthetic compound with a wide range of applications in scientific research. It is a nitro-pyrazole derivative, which is an important class of compounds due to its ability to interact with a variety of biological systems, including proteins and enzymes. The compound has been widely studied for its potential therapeutic applications, as well as its ability to act as a catalyst in various chemical reactions.
Scientific Research Applications
Structural Characterization and Analysis
Research into compounds structurally related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one focuses on their synthesis and structural analysis. For example, Delgado et al. (2020) synthesized and characterized a pyrazoline compound, emphasizing the use of Hirshfeld surface analysis to visualize intermolecular interactions within the crystal structure. This kind of analysis is crucial for understanding how these compounds interact at the molecular level, which can inform their potential applications in materials science and pharmaceuticals (Delgado et al., 2020).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to this compound have been explored in various studies. For instance, Vafazadeh et al. (2020) reported on a Nickel(II) complex involving a ligand derived from acetohydrazide, demonstrating the potential for creating complex structures with unique properties through the careful selection of reactants and conditions (Vafazadeh et al., 2020).
Molecular Interactions and Hydrogen Bonding
Investigations into the molecular interactions and hydrogen bonding of related compounds reveal insights into their structural stability and potential for forming specific molecular assemblies. Portilla et al. (2007) studied two isomeric reaction products, highlighting the role of hydrogen bonding in forming stable molecular structures, which could have implications for designing drugs and functional materials (Portilla et al., 2007).
Computational Studies and Theoretical Insights
Computational studies, such as those conducted by Szlachcic et al. (2020), provide theoretical insights into the properties of pyrazole derivatives. These studies often explore the impact of intramolecular hydrogen bonding on reactivity and stability, offering valuable information for the development of new compounds with optimized properties (Szlachcic et al., 2020).
Crystal Structure and Molecular Modeling
Crystal structure analysis and molecular modeling are key methods used to understand the detailed properties of these compounds. Kumar et al. (2022) reported on the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a pyrazole derivative, which included molecular modeling studies to explore potential protein binding modes. Such research is critical for the development of pharmaceuticals and materials with specific functional attributes (Kumar et al., 2022).
properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(12-19-11-10-17(18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGUKJMHNSTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)
![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)

amine hydrochloride](/img/structure/B6330454.png)




![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)